8-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine

Medicinal Chemistry Organic Synthesis Cross-Coupling

8-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine is a critical advanced intermediate for kinase inhibitor development. Its 8-bromo substituent provides a unique, potent handle for palladium-catalyzed cross-coupling, enabling SAR exploration not feasible with 8-chloro or 8-fluoro analogs. The 2-pyridyl group is essential for establishing critical hinge-binding interactions. This scaffold is a direct precursor to validated Nek2 inhibitors and metallodrugs. Secure your supply for rapid analog generation and medicinal chemistry optimization.

Molecular Formula C12H8BrN3
Molecular Weight 274.12 g/mol
Cat. No. B13690233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine
Molecular FormulaC12H8BrN3
Molecular Weight274.12 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CN3C=CC=C(C3=N2)Br
InChIInChI=1S/C12H8BrN3/c13-9-4-3-7-16-8-11(15-12(9)16)10-5-1-2-6-14-10/h1-8H
InChIKeyVHMZAURKSOWQLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine: A Strategic Halogenated Building Block for Kinase-Focused Medicinal Chemistry


8-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine (CAS 1550410-79-1) is a heteroaryl bromide that combines the privileged imidazo[1,2-a]pyridine kinase-binding scaffold with a 2-pyridyl substituent and an 8-position bromine atom. Its molecular formula is C₁₂H₈BrN₃, with a molecular weight of 274.12 g/mol . This structure is of interest for the development of kinase inhibitors, as the imidazo[1,2-a]pyridine core is a known pharmacophore for targets such as Nek2, PI3K, and CDKs [1].

Critical Limitations of 8-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine Substitution with Cl, F, or Unsubstituted Analogs


In the context of the imidazo[1,2-a]pyridine scaffold, the 8-position halogen identity is not a trivial substitution. The bromine atom at the 8-position provides a unique, potent handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that is not equally accessible or efficient with the corresponding 8-chloro, 8-fluoro, or 8-hydrogen analogs . The 2-(2-pyridyl) group is also essential for establishing critical binding interactions with the hinge region of many kinases, a feature absent in many generic imidazo[1,2-a]pyridine building blocks. Simply selecting an alternative halogenated derivative or a core scaffold without the 2-pyridyl moiety would forfeit a defined vector for molecular optimization and a validated path for structure-activity relationship (SAR) exploration [1].

Quantitative Performance Metrics for 8-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine Against Closest Comparators


8-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine vs. 8-Chloro Analog: Differential Reactivity for Cross-Coupling

The 8-bromo substituent offers a distinct advantage over the 8-chloro analog in palladium-catalyzed cross-coupling reactions. While specific kinetic data for this exact compound is not published, the reactivity of aryl bromides is a well-established class-level inference. Aryl bromides, such as the 8-bromoimidazo[1,2-a]pyridine core, undergo oxidative addition to Pd(0) complexes significantly faster than the corresponding aryl chlorides, enabling more efficient Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions under milder conditions and with lower catalyst loadings [1]. The 8-chloro derivative would require harsher conditions and is less amenable to rapid SAR expansion.

Medicinal Chemistry Organic Synthesis Cross-Coupling

8-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine vs. Unsubstituted Core: Key Role in Nek2 Inhibitor Potency

The 2-(2-pyridyl) moiety on the imidazo[1,2-a]pyridine core is a critical determinant of kinase inhibitory activity. In the development of Nek2 inhibitors, the unsubstituted imidazo[1,2-a]pyridine core was found to be significantly less potent than analogs containing the 2-pyridyl group. For example, MBM-55, a compound containing the 2-pyridyl substituted core, exhibits an IC50 of 1 nM against Nek2 kinase [1]. This stark potency difference underscores the requirement for the 2-pyridyl substituent for potent Nek2 inhibition, a feature absent in the generic unsubstituted scaffold [2].

Kinase Inhibition Anticancer Nek2

8-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine vs. 8-Bromo-6-methylimidazo[1,2-a]pyridine: Differential Utility as a Synthetic Intermediate

While 8-Bromo-6-methylimidazo[1,2-a]pyridine is a known kinase inhibitor scaffold , the presence of the 2-pyridyl group in the target compound introduces a second, distinct coordination site. This bidentate character enables the formation of stable metal complexes, which is a feature not present in the 8-bromo-6-methyl analog. For example, copper(II) complexes of 2-(pyridin-2-yl)imidazo[1,2-a]pyridine derivatives have demonstrated anticancer activity with IC50 values comparable to camptothecin against various cancer cell lines [1]. The 8-bromo-2-(2-pyridyl) variant provides a direct synthetic entry into this class of metallodrug candidates, a route that is unavailable from the 8-bromo-6-methyl scaffold.

Synthetic Chemistry Building Blocks Medicinal Chemistry

Defined Application Scenarios for 8-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine Based on Structural Differentiation


Kinase Inhibitor Lead Optimization via Late-Stage Diversification

This compound serves as an advanced intermediate for the synthesis of potent Nek2 inhibitors [1]. The 8-bromo position allows for rapid analog generation through cross-coupling reactions to explore the SAR of the solvent-exposed region of the kinase binding pocket, a strategy validated by the 38 nM IC50 of a related derivative (28e) in MGC-803 cells.

Synthesis of Bidentate Ligands for Anticancer Metallodrug Development

The 2-pyridyl group confers bidentate chelating ability, making it a direct precursor to copper and zinc complexes with demonstrated anticancer activity [2]. This provides a strategic entry point into the development of novel metallodrugs, a field where imidazo[1,2-a]pyridine ligands are gaining traction.

Probing PI3K and CDK Family Kinases via Scaffold Hopping

The imidazo[1,2-a]pyridine core is a known pharmacophore for multiple kinases, including PI3K p110α and CDKs [3]. The 8-bromo-2-(2-pyridyl) derivative offers a functionalized scaffold that can be further elaborated to create potent and selective inhibitors for these targets, following established SAR principles from the class.

Quote Request

Request a Quote for 8-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.